2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 926206-87-3
VCID: VC4720124
InChI: InChI=1S/C9H14ClN3O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,1-3H3,(H,12,14)
SMILES: CC(C)N1C(=CC=N1)NC(=O)C(C)Cl
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide

CAS No.: 926206-87-3

Cat. No.: VC4720124

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide - 926206-87-3

Specification

CAS No. 926206-87-3
Molecular Formula C9H14ClN3O
Molecular Weight 215.68
IUPAC Name 2-chloro-N-(2-propan-2-ylpyrazol-3-yl)propanamide
Standard InChI InChI=1S/C9H14ClN3O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,1-3H3,(H,12,14)
Standard InChI Key YIYHEKWPQOHKFS-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC=N1)NC(=O)C(C)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-N-(2-propan-2-ylpyrazol-3-yl)propanamide, reflecting its propanamide backbone substituted with a chlorine atom at the second carbon and a pyrazole ring bearing an isopropyl group at the nitrogen . The molecular formula, C₉H₁₄ClN₃O, confirms the presence of nine carbon atoms, fourteen hydrogens, one chlorine, three nitrogens, and one oxygen.

Structural Depiction and Conformation

The compound’s 2D structure (Figure 1) features a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) attached to an isopropyl group (-CH(CH₃)₂) at the N1 position. The propanamide chain (-CH₂-C(Cl)-CONH-) links the pyrazole’s C5 position to the chloro-substituted carbon. The 3D conformational analysis reveals a planar pyrazole ring with the isopropyl and propanamide groups adopting staggered orientations to minimize steric hindrance .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₄ClN₃O
Molecular Weight215.68 g/mol
SMILESCC(C)N1C(=CC=N1)NC(=O)C(C)Cl
InChI KeyYIYHEKWPQOHKFS-UHFFFAOYSA-N

Synthesis and Manufacturing

Optimization and Purification

Key parameters influencing yield and purity include:

  • Temperature: Maintaining 0–5°C during acyl chloride reactions prevents side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity in amide couplings.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures isolates the product .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s computed XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . This property aligns with its potential as an intermediate in hydrophobic environments.

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (pyrazole ring vibrations) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.3 ppm (doublet, isopropyl CH₃), δ 4.5 ppm (multiplet, NH-CO), δ 6.8 ppm (singlet, pyrazole H) .

    • ¹³C NMR: δ 22 ppm (isopropyl CH₃), δ 45 ppm (Cl-C-CH₂), δ 170 ppm (amide carbonyl) .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
XLogP32.1Computed (PubChem)
Melting PointNot reported
Boiling PointNot reported

Recent Research and Patent Landscape

Synthetic Innovations

Recent advances in flow chemistry and catalyst design (e.g., palladium-mediated cross-couplings) could streamline the synthesis of similar compounds, reducing reaction times and improving yields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator